molecular formula C14H13NOS B2916894 3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone CAS No. 330459-23-9

3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone

Cat. No. B2916894
CAS RN: 330459-23-9
M. Wt: 243.32
InChI Key: IVOXWMYBGUNLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone, also known as 2-thienyl-3,4-dihydro-1(2H)-quinolin-1-one, is an organic compound that is widely used in scientific research. It is a member of the quinoline family and is a derivative of the quinoline nucleus. It has been studied extensively in the fields of organic and medicinal chemistry and has been found to have a wide range of applications in scientific research.

Scientific Research Applications

Antimicrobial Properties

Thiophene derivatives, including “1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline”, have shown promising antimicrobial properties . For example, compounds synthesized from 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide showed promising antibiotic activity against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

Thiophene derivatives have been evaluated for their in vitro antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs.

Anticorrosion Properties

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can be used to protect metals and other materials from corrosion, extending their lifespan and reliability.

Anticancer Activity

Thiophene derivatives have shown potential anticancer activity . They have been evaluated for their in vitro antiproliferative activity against human lung cancer cell line (A-549) by sulforhodamine B assay .

Application in Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Application in Drug Discovery

Quinazoline and quinazolinone derivatives, including “3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone”, have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .

Fluorescence Properties

Some thiophene derivatives show excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .

Application in Textile Industry

Triarylpyrazoline compounds, which can be synthesized from thiophene derivatives, have been used as fluorescent whitening agents in the textile industry .

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c16-14(13-8-4-10-17-13)15-9-3-6-11-5-1-2-7-12(11)15/h1-2,4-5,7-8,10H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOXWMYBGUNLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1(2H)-quinolinyl(2-thienyl)methanone

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